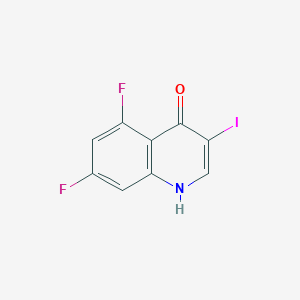

5,7-Difluoro-4-hydroxy-3-iodoquinoline

Description

Properties

IUPAC Name |

5,7-difluoro-3-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2INO/c10-4-1-5(11)8-7(2-4)13-3-6(12)9(8)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHDZDABYPDQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C(C2=O)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Fluorinated quinolines are a group of compounds that have been the subject of considerable research due to their potential therapeutic applications . They are known to exhibit remarkable biological activity, and some have found applications in medicine . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .

The quinoline ring system is widespread in nature and has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . Many synthetic quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities .

Biochemical Analysis

Biochemical Properties

5,7-Difluoro-4-hydroxy-3-iodoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, acting as an inhibitor or activator depending on the context. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses and functions .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Moreover, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial or anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For example, the compound can inhibit metabolic enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the synthesis and degradation of specific biomolecules, influencing overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .

Biological Activity

5,7-Difluoro-4-hydroxy-3-iodoquinoline is a synthetic organic compound that belongs to the quinoline family. Its unique structural features, including fluorine and iodine substituents, enhance its chemical reactivity and biological activity. This article explores the biological activities associated with this compound, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆F₂I N O, with a molecular weight of approximately 292.05 g/mol. The compound features a bicyclic structure comprising a benzene ring fused to a pyridine ring, with the hydroxy group at the 4-position and halogens at the 5 and 7 positions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆F₂I N O |

| Molecular Weight | 292.05 g/mol |

| Structural Features | Quinoline skeleton with F and I substituents |

Antimicrobial Activity

Research indicates that fluorinated quinolines, including this compound, exhibit a broad spectrum of antibacterial activity. They have been utilized in the development of various antibacterial agents due to their ability to inhibit bacterial growth through several mechanisms, including enzyme inhibition and disruption of metabolic pathways .

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of synthesized quinoline derivatives against common bacterial strains. The minimum inhibitory concentration (MIC) was determined for various derivatives, indicating that certain compounds showed significant antibacterial properties at concentrations below 100 µM .

Antineoplastic Activity

Quinoline derivatives are also known for their potential antineoplastic (anti-cancer) properties. The compound has been investigated for its ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth and survival.

Mechanism of Action

The proposed mechanism involves the inhibition of topoisomerases and other enzymes critical for DNA replication and repair in cancer cells. This action can lead to apoptosis in malignant cells while sparing normal cells.

Enzyme Inhibition Studies

This compound has been shown to interact with various biological targets, particularly enzymes involved in metabolic pathways. These interactions can lead to altered cellular responses that may be beneficial in therapeutic contexts.

| Enzyme | Inhibition Type | IC₅₀ Value (µM) |

|---|---|---|

| Topoisomerase II | Competitive inhibition | 40 ± 3 |

| DNA polymerase | Non-competitive inhibition | 16 ± 6 |

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other quinoline derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloro-4-hydroxyquinoline | Chlorine at position 5 | Exhibits different biological activity due to chlorine's properties |

| 7-Fluoro-4-hydroxyquinoline | Fluorine at position 7 | Lacks iodine; may have different reactivity |

| Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate | Carboxylate group instead of iodine | Used in medicinal chemistry; different solubility properties |

This table highlights how the unique combination of fluorine and iodine in this compound contributes to its distinct biological properties compared to other similar compounds.

Scientific Research Applications

Medicinal Chemistry Applications

5,7-Difluoro-4-hydroxy-3-iodoquinoline is primarily studied for its potential as a therapeutic agent against several diseases. Its structural characteristics allow it to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung adenocarcinoma) with IC50 values ranging from 1.3 to 22 µM . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects, particularly in the context of cognitive disorders. Its affinity for serotonin receptors suggests potential use in treating conditions like Alzheimer's disease and schizophrenia by enhancing cognitive function and reducing anxiety symptoms .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and functional group modifications. A common synthetic route includes the reaction of 4-hydroxyquinoline derivatives with fluorinating agents under controlled conditions to achieve the desired substitutions .

Synthetic Pathway Overview

- Starting Material : 4-Hydroxyquinoline

- Reagents : Fluorinating agents (e.g., Selectfluor), iodine sources.

- Conditions : Solvent (e.g., DMF or DMSO), temperature control.

- Final Product : Purification through crystallization or chromatography.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

Antimicrobial Properties

Research has demonstrated that quinoline derivatives possess antimicrobial activities against a range of pathogens, including Gram-positive and Gram-negative bacteria . The compound's lipophilicity enhances its penetration into bacterial membranes, making it effective against resistant strains.

Pharmacological Profiles

The pharmacological profiles of quinoline derivatives are influenced by their structural modifications. For instance, the introduction of fluorine atoms has been shown to enhance potency while reducing toxicity profiles compared to traditional antibiotics like penicillin G .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

Case Study: Anticancer Screening

A study involving a panel of cancer cell lines demonstrated that compounds similar to this compound exhibited selective cytotoxicity against tumor cells while sparing normal cells. The results indicated a promising therapeutic index for further development in anticancer therapies .

Case Study: Neuropharmacology

In preclinical models for Alzheimer's disease, derivatives showed improved cognitive function in animal tests, indicating their potential as neuroprotective agents through modulation of neurotransmitter systems .

Comparison with Similar Compounds

5,7-Dichloro-4-hydroxyquinoline

- Substituents : Chlorine at positions 5 and 7, hydroxyl at position 3.

- Solubility: The hydroxyl group enhances water solubility, but chlorine’s lipophilicity may increase membrane permeability relative to the difluoro-iodo derivative .

- Applications : Widely studied as antimicrobial agents due to halogen-mediated disruption of bacterial enzymes .

5,7-Difluoro-8-hydroxyquinoline

- Substituents : Fluorine at positions 5 and 7, hydroxyl at position 6.

- Iodine Absence: Lacks the heavy iodine atom, limiting utility in applications requiring radioisotope labeling .

Halogenated Benzo[d]imidazole Derivatives

Compounds such as 2-(benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole (4d) and 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole (4f) share fluorine substitution but differ in core structure:

- Core Heterocycle: Benzoimidazole vs. quinoline.

- Synthetic Routes: These compounds are synthesized via multistep nucleophilic substitutions and cyclizations under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF, contrasting with quinoline syntheses that often employ Skraup or Friedländer reactions .

- Biological Activity: Nitro and bromo substituents in benzoimidazoles enhance antiparasitic activity, whereas iodine in 5,7-Difluoro-4-hydroxy-3-iodoquinoline may confer distinct pharmacokinetic profiles .

Iodine-Containing Pharmaceuticals

Diiodothyronine (2S)-2-Amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic Acid

- Substituents : Two iodine atoms on a phenyl ring, hydroxyl group.

- Key Comparison: Iodine Positioning: Diiodothyronine’s iodine atoms are meta to each other, optimizing thyroid hormone receptor binding. In contrast, the single iodine in this compound may sterically hinder interactions with certain targets . Functional Groups: The amino acid backbone of diiodothyronine enables integration into peptide-based therapeutics, unlike the quinoline scaffold .

Data Tables

Table 1: Physicochemical Properties of Selected Halogenated Compounds

Research Findings and Implications

- Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity improve metabolic stability and electron-withdrawing effects, enhancing quinoline’s reactivity in cross-coupling reactions compared to chlorine analogs .

- Iodine’s Role: The iodine atom in this compound may facilitate radiolabeling for imaging applications, a feature absent in dichloro or difluoro derivatives .

- Hydroxyl Group : The 4-hydroxy substituent increases acidity (pKa ~8–10), enabling pH-dependent solubility and metal chelation, critical for antimicrobial activity .

Preparation Methods

Formation of 4-Hydroxyquinoline Core with Fluorine Substituents

- Starting from fluorinated precursors such as 5,7-difluoro-2-tetralone, reduction and cyclization steps lead to the formation of the quinoline ring system.

- Reduction of ketone intermediates using sodium borohydride in methanol yields the corresponding hydroxy derivatives with high yield (up to 96.3%) and purity.

- The process involves low-temperature conditions (e.g., -65°C to -60°C) to maintain stereochemical integrity and prevent side reactions.

Selective Iodination at Position 3

- Iodination is typically performed on the 4-hydroxyquinoline intermediate using iodine in the presence of potassium iodide in a polar aprotic solvent such as dimethylformamide (DMF).

- The reaction is conducted at room temperature for extended periods (e.g., 12 hours) to ensure complete and selective substitution at position 3.

- Residual iodine is quenched with sodium thiosulfate to avoid over-iodination or side reactions.

Protection and Deprotection Strategies

- To facilitate selective reactions, protection of the 4-hydroxy group as an O-ethyl ether is sometimes employed.

- Alkylation is performed using ethyl iodide and potassium carbonate in DMF at moderate temperatures (50°C) for several hours.

- After subsequent transformations, deprotection yields the free hydroxy group in the final product.

Detailed Reaction Conditions and Yields

Research Findings and Optimization

- The synthetic route described is amenable to scale-up due to the use of inexpensive and readily available reagents, and the reactions yield products with high purity (>99%).

- Selectivity in iodination is critical; conditions avoiding elevated temperatures and prolonged reaction times help minimize side reactions.

- Protection of the hydroxy group improves the efficiency of subsequent coupling reactions and overall yields.

- The fluorine substituents at positions 5 and 7 influence both the electronic properties and metabolic stability of the quinoline core, which is important for pharmaceutical applications.

- The methodology avoids harsh conditions that could degrade sensitive functional groups or cause defluorination.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Outcome/Remarks |

|---|---|---|---|

| Quinoline Core Synthesis | Reduction of fluorinated tetralone to hydroxy intermediate | NaBH4 in MeOH, low temperature (-65°C) | High yield (96.3%), stereoselective |

| Iodination | Electrophilic substitution at position 3 using iodine and potassium iodide | I2/KI in DMF, room temperature, 12 h | Selective iodination, quenching step needed |

| Hydroxy Group Protection | Alkylation to form O-ethyl ether | Ethyl iodide, K2CO3 in DMF, 50°C | Facilitates further reactions |

| Deprotection | Removal of protecting group to regenerate free hydroxy | Acid/base hydrolysis | Final product with free hydroxy group |

Q & A

Q. What spectroscopic techniques are recommended for characterizing 5,7-Difluoro-4-hydroxy-3-iodoquinoline, and how should they be applied?

Answer: Characterization of this compound requires a combination of:

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., hydroxyl, fluoro, and quinoline ring vibrations). Pay attention to O–H stretches (~3200–3600 cm⁻¹) and C–F stretches (1000–1300 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Analyze aromatic proton signals (δ 6.5–8.5 ppm) and hydroxyl proton (may appear broad due to hydrogen bonding). Note that the iodine atom may cause splitting via spin-orbit coupling.

- ¹³C NMR : Identify carbons adjacent to electronegative substituents (e.g., fluorine and iodine induce deshielding).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS, observing the isotopic pattern of iodine (e.g., M⁺ at m/z 353 with 127I and potential ¹³C isotopes) .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Answer:

- Storage Conditions : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the hydroxyl and iodo groups.

- Solvent Selection : Avoid protic solvents (e.g., water, alcohols) that may promote decomposition. Use anhydrous DMF or DMSO for reactions .

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to stabilize the hydroxyquinoline moiety .

Q. What synthetic routes are feasible for preparing this compound at the lab scale?

Answer: A plausible pathway involves:

Quinoline Core Formation : Use Friedländer synthesis with fluorinated aniline derivatives and α,β-unsaturated ketones.

Iodination : Introduce iodine at position 3 via electrophilic substitution using N-iodosuccinimide (NIS) in acetic acid at 50–60°C.

Hydroxylation : Protect the 4-position with a tert-butyldimethylsilyl (TBS) group before fluorination, followed by deprotection with TBAF to yield the hydroxy group .

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Fluorine : The strong electron-withdrawing effect activates the quinoline ring for nucleophilic aromatic substitution (SNAr) at positions ortho/para to the fluorine atoms.

- Iodine : The heavy atom facilitates oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric bulk at position 3 may slow transmetallation steps.

- Methodological Tip : Optimize catalyst systems (e.g., Pd(PPh₃)₄ with Cs₂CO₃ in toluene/ethanol) to balance electronic and steric effects .

Q. How should researchers resolve contradictions in ¹H NMR data for derivatives of this compound?

Answer:

- Dynamic Effects : Check for tautomerism of the hydroxy group (e.g., keto-enol equilibrium), which broadens or splits signals. Use variable-temperature NMR to identify equilibria.

- Iodine Quadrupole Relaxation : The ¹²⁷I nucleus (I = 5/2) causes rapid relaxation, leading to signal broadening. Consider deuterated solvents and higher magnetic field strengths .

- Comparative Analysis : Cross-validate with ¹⁹F NMR (sharp signals due to high sensitivity) and 2D experiments (HSQC, HMBC) for unambiguous assignments .

Q. What strategies optimize regioselectivity in further functionalization of the quinoline ring?

Answer:

- Directing Groups : Use the hydroxyl group at position 4 as a directing group for electrophilic substitutions (e.g., nitration or sulfonation).

- Protection/Deprotection : Temporarily protect the hydroxyl with acetyl or TBS groups to redirect reactivity to fluorine-adjacent positions.

- Computational Modeling : Apply DFT calculations (e.g., Fukui indices) to predict reactive sites based on electron density distribution .

Q. How can reaction yields be improved in the synthesis of this compound analogs?

Answer:

- Catalyst Screening : Test palladium/copper systems for C–I bond formation efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity by heating under microwave irradiation (e.g., 100°C, 30 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.